molecular formula C13H25NO4 B1230659 L-Hexanoylcarnitine CAS No. 22671-29-0

L-Hexanoylcarnitine

Cat. No. B1230659
CAS RN: 22671-29-0
M. Wt: 259.34 g/mol
InChI Key: VVPRQWTYSNDTEA-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of L-Hexanoylcarnitine involves the esterification of L-carnitine with hexanoic acid. This process can be viewed as part of the broader metabolic pathway involving carnitine and its role in fatty acid transport and oxidation within cells. Carnitine itself is synthesized endogenously from the amino acids lysine and methionine or obtained from dietary sources. The esterification to form this compound is a critical step for the transport of medium-chain fatty acids into the mitochondria for energy production (Reuter & Evans, 2012).

Scientific Research Applications

Neuroprotective and Neurological Applications

L-Hexanoylcarnitine, as a derivative of acylcarnitine, plays significant roles in neuroprotection and the treatment of various neurological diseases. Although the brain primarily uses glucose for energy, acylcarnitines like this compound contribute to lipid synthesis, membrane composition alteration, gene and protein modulation, mitochondrial function improvement, antioxidant activity enhancement, and cholinergic neurotransmission. These functions are crucial in neuroprotective strategies and the potential treatment of neurological disorders (Jones, McDonald, & Borum, 2010).

Metabolic Biomarker Roles

This compound, along with L-Carnitine and other acylcarnitines, serves as a mitochondrial biomarker. It's instrumental in screening neonates for inborn errors of metabolism affecting fatty acid oxidation. The measurement of this compound and related compounds can aid in diagnosing diseases like diabetes, sepsis, cancer, and heart failure, and in identifying adverse drug reactions (McCann, De la Rosa, Rosania, & Stringer, 2021).

Mitochondrial Function and Fatty Acid Metabolism

This compound plays a key role in the transport of fatty acids into mitochondria for β-oxidation. This process is essential for maintaining a balance between acyl-CoA and free CoA within mitochondria, thereby impacting overall mitochondrial function and metabolism. This balance is critical for identifying mitochondrial dysfunctions and disorders related to carnitine insufficiency (Reuter & Evans, 2012).

Exercise Tolerance and Muscle Function

In the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, this compound, as part of L-carnitine supplementation, has been observed to improve exercise tolerance. The supplementation led to significant improvements in peak oxygen uptake and other metrics of exercise tolerance, indicating a potential role in managing conditions related to mitochondrial metabolism and muscle function (Lee et al., 2005).

Pharmacokinetics and Clinical Aspects

This compound is a part of the broader carnitine system, which regulates various aspects of metabolism, including fuel selection, metabolic signaling, and intracellular coenzyme A homeostasis. Understanding the pharmacokinetics of this compound and its role in the carnitine system is crucial for developing treatments for disorders of carnitine insufficiency and mitochondrial dysfunctions (Reuter & Evans, 2012).

Analytical Approaches and Biomarker Potential

Analytical methods for determining this compound concentrations in biological materials are essential for understanding inherited or acquired metabolic disorders. This compound, along with other acylcarnitines, serves as a biomarker for such disorders, and sensitive analytical techniques are critical for accurate assessment and monitoring of these conditions (Dąbrowska & Starek, 2014).

Therapeutic Potential and Drug Targets

This compound, as part of the acylcarnitine family, shows potential in various therapeutic applications, particularly in metabolic studies of diseases like metabolic disorders, cardiovascular diseases, diabetes, depression, neurologic disorders, and certain cancers. The compound's role in mitochondrial and peroxisomal β-oxidation, insulin resistance, and physical activity underscores its potential in developing new pharmacologic targets and dietary interventions (Dambrova et al., 2022).

Mechanism of Action

Target of Action

L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of this compound are the mitochondria, where it is involved in fatty acid metabolism .

Mode of Action

This compound interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .

Biochemical Pathways

This compound is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .

Result of Action

The action of this compound results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, this compound can be found in the urine . This indicates a disruption in normal fatty acid metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Biochemical Analysis

Biochemical Properties

L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from this compound to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of this compound across the mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, this compound can influence gene expression by modulating transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of this compound are diminished, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. The ionic nature of this compound allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of this compound is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of this compound are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .

properties

IUPAC Name

(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRQWTYSNDTEA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315275
Record name Hexanoyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22671-29-0
Record name Hexanoyl-L-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22671-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?

A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated this compound in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including this compound, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.

Q2: The study observed a decrease in urinary this compound levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting this compound levels in managing hyperlipidemia?

A2: The observed decrease in this compound levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in this compound might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on this compound metabolism itself. More targeted research is necessary to determine whether directly influencing this compound levels could offer therapeutic benefits in managing hyperlipidemia.

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